Erythromycin 2'-Benzyl Carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Erythromycin 2’-Benzyl Carbonate is a derivative of erythromycin, a macrolide antibiotic known for its broad-spectrum antimicrobial activity. Erythromycin was originally discovered in 1952 and has since been widely used to treat various bacterial infections. The modification to form erythromycin 2’-benzyl carbonate aims to enhance its pharmacokinetic properties, such as solubility and stability, while retaining its antimicrobial efficacy .

Métodos De Preparación

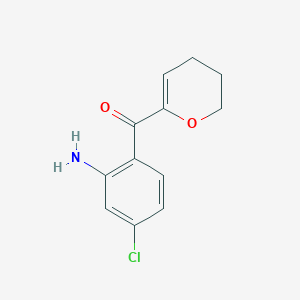

Synthetic Routes and Reaction Conditions: The synthesis of erythromycin 2’-benzyl carbonate typically involves the reaction of erythromycin with benzyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the erythromycin molecule. The product is then purified using chromatographic techniques to obtain erythromycin 2’-benzyl carbonate in high purity .

Industrial Production Methods: Industrial production of erythromycin 2’-benzyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Análisis De Reacciones Químicas

Types of Reactions: Erythromycin 2’-benzyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to erythromycin or other derivatives.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erythromycin oxides, while substitution reactions can produce various erythromycin derivatives with modified pharmacological properties .

Aplicaciones Científicas De Investigación

Erythromycin 2’-benzyl carbonate has several scientific research applications, including:

Chemistry: Used as a model compound to study macrolide antibiotic modifications and their effects on antimicrobial activity.

Biology: Employed in research to understand the mechanisms of bacterial resistance and the development of new antibiotics.

Medicine: Investigated for its potential use in treating infections resistant to conventional erythromycin.

Industry: Utilized in the development of advanced drug delivery systems to improve the bioavailability and efficacy of erythromycin

Mecanismo De Acción

Erythromycin 2’-benzyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides and thus inhibiting protein synthesis. This action effectively halts bacterial growth and replication .

Comparación Con Compuestos Similares

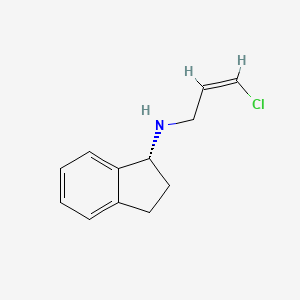

Erythromycin: The parent compound with similar antimicrobial activity but different pharmacokinetic properties.

Clarithromycin: A derivative with improved acid stability and broader spectrum of activity.

Azithromycin: Known for its extended half-life and enhanced tissue penetration.

Telithromycin: A ketolide antibiotic with a similar mechanism of action but designed to overcome resistance mechanisms.

Uniqueness: Erythromycin 2’-benzyl carbonate is unique due to its enhanced solubility and stability compared to erythromycin. These properties make it a promising candidate for developing new formulations with improved therapeutic efficacy .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin 2'-Benzyl Carbonate involves the protection of the 2'-hydroxyl group of Erythromycin followed by the reaction with Benzyl Carbonate to form the desired compound.", "Starting Materials": [ "Erythromycin", "Benzyl Carbonate", "Dicyclohexylcarbodiimide (DCC)", "4-Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Erythromycin is dissolved in chloroform and treated with DCC and DMAP to activate the carboxylic acid group.", "Benzyl Carbonate is dissolved in methanol and added dropwise to the activated Erythromycin solution.", "The reaction mixture is stirred at room temperature for several hours until TLC analysis shows complete consumption of Erythromycin.", "The reaction mixture is then filtered to remove the dicyclohexylurea byproduct.", "The filtrate is concentrated under reduced pressure and the residue is dissolved in diethyl ether.", "The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "The resulting crude product is purified by column chromatography to yield Erythromycin 2'-Benzyl Carbonate as a white solid." ] } | |

Número CAS |

121057-79-2 |

Fórmula molecular |

C₄₅H₇₃NO₁₅ |

Peso molecular |

868.06 |

Sinónimos |

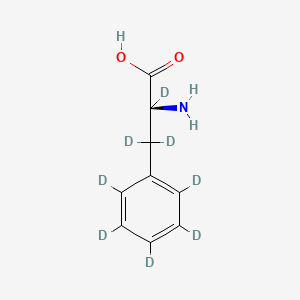

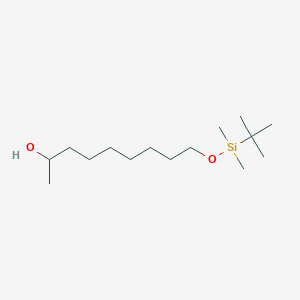

2’-(Benzyl Carbonate) Erythromycin; Benzyl ((3R,4S)-4-(Dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-di |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.